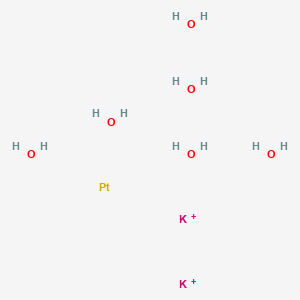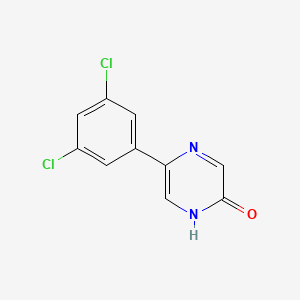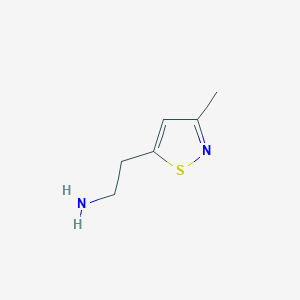
Dipotassium;platinum;hexahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipotassium;platinum;hexahydrate, also known as potassium hexachloroplatinate(IV), is an inorganic compound with the formula K₂PtCl₆. It is a yellow solid that is an example of a comparatively insoluble potassium salt. The compound features the hexachloroplatinate(IV) dianion, which has octahedral coordination geometry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium hexachloroplatinate(IV) can be synthesized by reacting hexachloroplatinic acid with potassium chloride. The reaction typically occurs in an aqueous solution, where the hexachloroplatinic acid is first dissolved, followed by the addition of potassium chloride. The resulting yellow precipitate is then filtered and dried .
Industrial Production Methods
In industrial settings, potassium hexachloroplatinate(IV) is produced through a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The compound is often used as a precursor for the preparation of other platinum-based compounds .
Análisis De Reacciones Químicas
Types of Reactions
Potassium hexachloroplatinate(IV) undergoes various chemical reactions, including:
Reduction: It can be reduced to form platinum metal or other platinum compounds.
Substitution: The chloride ligands can be substituted with other ligands such as ammonia or organic ligands.
Common Reagents and Conditions
Reduction: Hydrazine dihydrochloride is commonly used as a reducing agent.
Substitution: Aqueous ammonia is often used for substitution reactions.
Major Products Formed
Reduction: Platinum metal or tetrachloroplatinate salts.
Substitution: Chloropentammineplatinum chloride and other platinum complexes.
Aplicaciones Científicas De Investigación
Potassium hexachloroplatinate(IV) has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of potassium hexachloroplatinate(IV) involves its ability to form complexes with various ligands. In biological systems, it can interact with DNA and proteins, leading to the formation of cross-links that inhibit cellular processes. This property is particularly useful in the development of platinum-based anticancer drugs .
Comparación Con Compuestos Similares
Similar Compounds
Potassium tetrachloroplatinate(II): Another platinum-based compound with a similar structure but different oxidation state.
Ammonium hexachloroplatinate(IV): Similar to potassium hexachloroplatinate(IV) but with ammonium ions instead of potassium ions.
Uniqueness
Potassium hexachloroplatinate(IV) is unique due to its specific coordination geometry and its ability to form stable complexes with a variety of ligands. This makes it a versatile compound in both research and industrial applications .
Propiedades
Fórmula molecular |
H12K2O6Pt+2 |
|---|---|
Peso molecular |
381.37 g/mol |
Nombre IUPAC |
dipotassium;platinum;hexahydrate |
InChI |
InChI=1S/2K.6H2O.Pt/h;;6*1H2;/q2*+1;;;;;;; |
Clave InChI |
LTROBPQZKJGHPB-UHFFFAOYSA-N |
SMILES canónico |
O.O.O.O.O.O.[K+].[K+].[Pt] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Bis(4-bromophenyl)propane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B13646658.png)




![(Z)-but-2-enedioic acid;4-[[3-(3-ethyl-1-methylazepan-3-yl)phenoxy]carbonylamino]benzoic acid](/img/structure/B13646684.png)


![Tert-butyl 7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13646702.png)




![1,8-Naphthyridine-2-acetonitrile, I+/--[(dimethylamino)methylene]-](/img/structure/B13646723.png)
